tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds characterized by the presence of a carbamate functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antiviral agent.
The synthesis of tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxy-containing imidazole derivative. This process may include various steps such as protection of functional groups, coupling reactions, and purification techniques.
The synthesis can be performed under mild conditions using solvents like dichloromethane or acetonitrile. The reaction may utilize coupling agents to facilitate the formation of the amide bond between the carbamate and the imidazole moiety. The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
The molecular formula of tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is C₁₃H₁₈N₂O₃. Its structure features a tert-butyl group attached to a carbamate linkage, which in turn is connected to a chiral center bearing a hydroxy group and an imidazole ring.
The compound's IUPAC name reflects its stereochemistry, indicating that it has a specific three-dimensional arrangement that may influence its biological activity. The compound has a molecular weight of approximately 250.29 g/mol.
tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate can participate in various chemical reactions typical for carbamates, including hydrolysis, transesterification, and reactions with nucleophiles. These reactions are significant for modifying the compound for enhanced therapeutic efficacy.
In hydrolysis reactions, the carbamate group can be converted into the corresponding amine and alcohol under acidic or basic conditions. Such transformations can be useful for developing derivatives with improved pharmacological properties.
The mechanism of action for tert-butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate in antiviral applications likely involves inhibition of viral replication pathways. The imidazole moiety may interact with viral proteins or enzymes critical for the virus's life cycle.
Research indicates that compounds with imidazole rings can exhibit antiviral properties by interfering with viral entry or replication processes. The specific interactions at the molecular level would require further investigation through biochemical assays and structural biology studies.
tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate is typically a white to off-white crystalline solid at room temperature. It is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water due to its hydrophobic tert-butyl group.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong acids or bases, which can lead to hydrolysis of the carbamate group. Its reactivity profile allows for potential modifications that could enhance its pharmacological properties.
This compound has potential applications in medicinal chemistry as an antiviral agent, particularly against viruses that employ similar mechanisms to those targeted by imidazole derivatives. Its ability to inhibit viral replication makes it a candidate for further research in drug development aimed at treating viral infections.
The systematic name tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate follows IUPAC conventions with parenthetical stereodescriptors precisely defining its chiral architecture. The "(2S)" designation specifies the absolute configuration at the propan-2-yl carbon, a critical feature governing spatial orientation of functional groups. This enantiomeric purity ensures predictable biomolecular interactions, as biological systems exhibit distinct responsiveness to different stereoisomers. The molecular formula C₁₁H₁₉N₃O₃ confirms elemental composition, while the SMILES notation "CC(C)(C)OC(=O)NC@@HCO" encodes structural connectivity with the "@@" symbol explicitly denoting the S-configured chiral center [1].
Table 1: Key Structural Identifiers of tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate
Identifier Type | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₉N₃O₃ | Confirms elemental composition and molecular weight (241.29 g/mol) |
Canonical SMILES | CC(C)(C)OC(=O)NC@@HCO | Encodes structural connectivity and S-configuration |
InChIKey | GUCQAQRQOPBPDH-VIFPVBQESA-N | Unique stereosensitive chemical identifier |
Protecting Group | tert-Butoxycarbonyl (Boc) | Provides amine protection under basic conditions |
Pharmacophore | 1H-imidazol-4-yl | Enables hydrogen bonding and coordination interactions |
The Boc protecting group (tert-butoxycarbonyl) fulfills essential protective functions during synthetic sequences, being readily cleavable under acidic conditions while maintaining stability toward nucleophiles and bases. This characteristic makes it indispensable in multi-step syntheses of complex molecules. The imidazole moiety exhibits exceptional biofunctional relevance, acting as both hydrogen bond donor (N-H) and acceptor (sp²-hybridized nitrogen), enabling interactions with biological targets. Its amphoteric nature facilitates participation in acid-base equilibria (pKa ≈ 7.0), enhancing solubility across physiological pH ranges [1] [10].
Mass spectrometric analysis reveals characteristic adduct formation patterns, including prominent [M+H]⁺ at m/z 242.14992 and [M+Na]⁺ at m/z 264.13186, which serve as diagnostic markers for compound identification. Predicted collision cross-section (CCS) values further enhance identification specificity in analytical separations, with [M+H]⁺ exhibiting CCS of 157.9 Ų and [M-H]⁻ 156.0 Ų [1]. The stereochemical integrity at C2 ensures molecular recognition consistency, particularly crucial for binding chiral biological targets like enzymes and receptors that exhibit enantioselective responses. This precision distinguishes it from racemic analogs that may contain pharmaceutically undesirable stereoisomers with potentially reduced activity or antagonistic effects [8].
The strategic incorporation of imidazole into carbamate architectures represents a transformative advancement in medicinal chemistry, evolving from early antimicrobial agents to contemporary targeted therapeutics. The historical trajectory demonstrates increasing molecular sophistication, beginning with simple alkyl carbamates and progressing to heterocycle-integrated derivatives that leverage imidazole's multifaceted coordination capabilities. This heterocycle contributes significantly to pharmacokinetic optimization through enhanced aqueous solubility (attributable to protonation at physiological pH) and improved tissue penetration [8] [10]. The intrinsic bioactivity of the imidazole ring—manifested in its ability to coordinate metal ions, participate in hydrogen bonding networks, and form π-π stacking interactions—has positioned it as a privileged scaffold in drug design targeting enzymes and receptors [10].
Table 2: Evolution of Key Carbamate Compounds with Imidazole and Related Bioactive Moieties
Compound | Structural Features | Medicinal Significance | Development Era |
---|---|---|---|
tert-Butyl N-(1H-imidazol-4-yl)carbamate | Basic imidazole-Boc conjugate | Synthetic intermediate for histamine pathway modulators | 1970s-1980s |
Lupeol-3-carbamate derivatives | Triterpenoid-core carbamates with N-heterocycles | Antitumor agents (PI3K/AKT/mTOR inhibition) | 2010-Present |
tert-Butyl ((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate | Dual chiral centers with lactam pharmacophore | Neurological therapeutic precursor | 2000s |
tert-Butyl (S)-(1-hydroxy-3-(4-nitrophenyl)propan-2-yl)carbamate | Chiral nitroaromatic carbamate | Antibacterial scaffold | 1990s |
tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate | Integrated imidazole-chiral alcohol-Boc | Multifunctional pharmaceutical building block | 2000s-Present |
The structural evolution of carbamates accelerated significantly with the advent of tert-butoxycarbonyl (Boc) protection strategies in peptide synthesis during the 1960s. This innovation enabled efficient amine protection while minimizing racemization, facilitating the production of complex bioactive peptides. The subsequent integration of imidazole rings into carbamate architectures emerged as a strategy to enhance biological activity profiles. For example, research demonstrated that lupeol-3-carbamate derivatives bearing nitrogenous heterocycles exhibited 5-10 fold increases in antitumor potency against A549, HepG2, and MCF-7 cell lines compared to their parent triterpenoid compounds. This enhancement was attributed to improved target engagement through imidazole-mediated interactions with biological macromolecules [8].
Synthetic methodologies for imidazole-carbamate conjugates have undergone substantial refinement, progressing from direct carbamoylation of imidazole N-H groups to sophisticated stereocontrolled approaches. Contemporary techniques employ activated carbamoylating agents like 4-nitrophenyl chloroformate to generate key intermediates that subsequently react with functionalized amines or alcohols. Recent innovations include the application of N-CH₂F carbamoyl fluorides as versatile intermediates for accessing monofluoromethylated derivatives, expanding the structural diversity of bioactive carbamates [5] [8]. These methodological advances have enabled precise stereochemical control critical for optimizing target specificity, particularly evident in the synthesis of enantiomerically pure intermediates for protease inhibitors and kinase-targeted therapeutics [9].
Table 3: Evolution of Synthetic Strategies for Imidazole-Containing Carbamates
Synthetic Strategy | Key Reagents/Conditions | Structural Advantages | Era |
---|---|---|---|
Direct Carbamoylation | Phosgene derivatives, base catalysts | Simple access to N-carbamoyl imidazoles | 1960s-1970s |
Chiral Pool Utilization | L-amino acid derivatives, stereospecific reactions | Retained chirality from natural precursors | 1980s-1990s |
Activated Carbamate Intermediates | 4-Nitrophenyl chloroformate, triethylamine | Enables coupling with sterically hindered amines | 1990s-2000s |
Fluorinated Building Blocks | N-CH₂F carbamoyl fluorides | Monofluoromethylated derivatives for metabolic stability | 2010s-Present |
Tandem Protection-Coupling | Boc₂O with DMAP catalysis, in situ functionalization | Streamlined synthesis of complex carbamates | 2010s-Present |
The structural progression of carbamates has culminated in sophisticated derivatives like tert-Butyl N-[(2S)-1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl]carbamate, which integrates three pharmaceutically relevant features: (1) a readily deprotectable Boc group enabling downstream functionalization; (2) a chiral alcohol linker conferring directionality to pharmacophore placement; and (3) the imidazole heterocycle serving as a versatile recognition element. This molecular architecture demonstrates the historical trajectory toward multifunctional carbamate derivatives designed for enhanced bioactivity and synthetic utility [1] [9]. Current research focuses on leveraging these advanced intermediates in targeted drug delivery systems where controlled carbamate cleavage enables site-specific therapeutic activation, particularly in antibody-drug conjugates (ADCs) and protease-activated prodrugs [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9